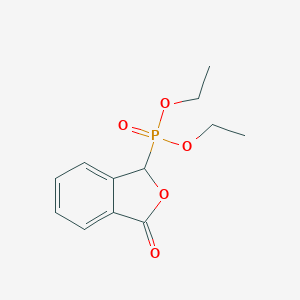![molecular formula C10H10 B101376 1,1a,6,6a-Tetrahydrocycloprop[a]indene CAS No. 15677-15-3](/img/structure/B101376.png)
1,1a,6,6a-Tetrahydrocycloprop[a]indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1a,6,6a-Tetrahydrocycloprop[a]indene (TCI) is a cyclopropyl-containing compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. TCI is a bicyclic compound that contains a cyclopropane ring fused to an indene ring system. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
科学的研究の応用
1,1a,6,6a-Tetrahydrocycloprop[a]indene has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has also been studied for its neuroprotective effects and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, 1,1a,6,6a-Tetrahydrocycloprop[a]indene has been studied for its anti-inflammatory effects and its potential as a treatment for inflammatory diseases such as arthritis.
作用機序
The mechanism of action of 1,1a,6,6a-Tetrahydrocycloprop[a]indene is not fully understood but is believed to involve the modulation of various signaling pathways. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
生化学的および生理学的効果
1,1a,6,6a-Tetrahydrocycloprop[a]indene has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Moreover, 1,1a,6,6a-Tetrahydrocycloprop[a]indene has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the advantages of using 1,1a,6,6a-Tetrahydrocycloprop[a]indene in lab experiments is its unique chemical structure, which allows for the modulation of various signaling pathways. Moreover, 1,1a,6,6a-Tetrahydrocycloprop[a]indene is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 1,1a,6,6a-Tetrahydrocycloprop[a]indene in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are various future directions for 1,1a,6,6a-Tetrahydrocycloprop[a]indene research. One direction is to further investigate its potential as an anticancer agent and its ability to induce apoptosis in cancer cells. Another direction is to investigate its potential as a treatment for neurodegenerative diseases and its ability to increase the production of BDNF. Moreover, future research can investigate the potential of 1,1a,6,6a-Tetrahydrocycloprop[a]indene as an anti-inflammatory agent and its ability to inhibit the production of pro-inflammatory cytokines. Finally, future research can investigate the potential of 1,1a,6,6a-Tetrahydrocycloprop[a]indene derivatives and analogs in various scientific research applications.
Conclusion:
In conclusion, 1,1a,6,6a-Tetrahydrocycloprop[a]indene is a promising compound for scientific research due to its unique chemical structure and potential biological activities. 1,1a,6,6a-Tetrahydrocycloprop[a]indene can be synthesized using various methods and has shown promising results in biochemical and physiological studies. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has been studied as a potential anticancer agent, a neuroprotective agent, and an anti-inflammatory agent. Moreover, 1,1a,6,6a-Tetrahydrocycloprop[a]indene has various advantages and limitations for lab experiments, and there are various future directions for 1,1a,6,6a-Tetrahydrocycloprop[a]indene research.
合成法
1,1a,6,6a-Tetrahydrocycloprop[a]indene can be synthesized using different methods such as the Diels-Alder reaction, the Birch reduction, and the Wurtz coupling reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. In the case of 1,1a,6,6a-Tetrahydrocycloprop[a]indene, the diene is cyclopentadiene, and the dienophile is maleic anhydride. The Birch reduction involves the reduction of aromatic compounds using sodium and liquid ammonia. The Wurtz coupling reaction involves the reaction of an alkyl halide with sodium in dry ether to form a cyclopropane ring.
特性
CAS番号 |
15677-15-3 |
|---|---|
製品名 |
1,1a,6,6a-Tetrahydrocycloprop[a]indene |
分子式 |
C10H10 |
分子量 |
130.19 g/mol |
IUPAC名 |
1,1a,6,6a-tetrahydrocyclopropa[a]indene |
InChI |
InChI=1S/C10H10/c1-2-4-9-7(3-1)5-8-6-10(8)9/h1-4,8,10H,5-6H2 |
InChIキー |
UVWBCEZWTSQQJW-UHFFFAOYSA-N |
SMILES |
C1C2C1C3=CC=CC=C3C2 |
正規SMILES |
C1C2C1C3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



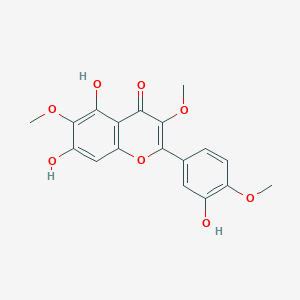
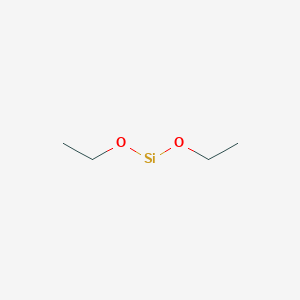
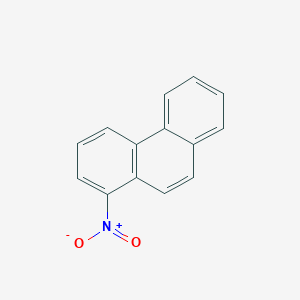
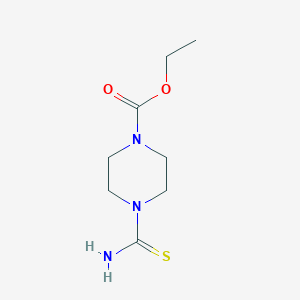
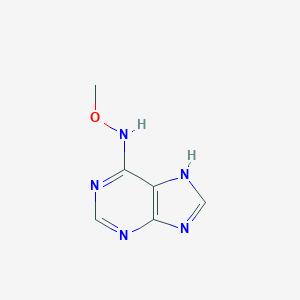
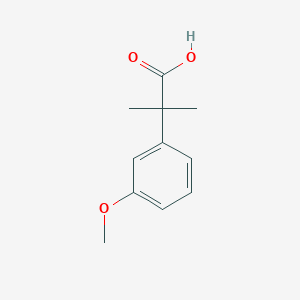
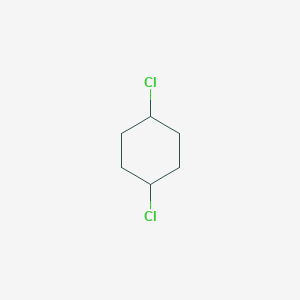
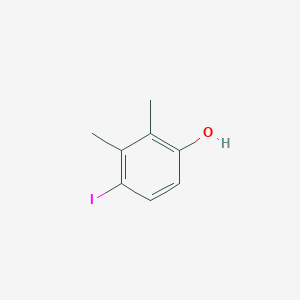
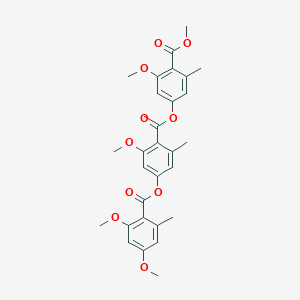
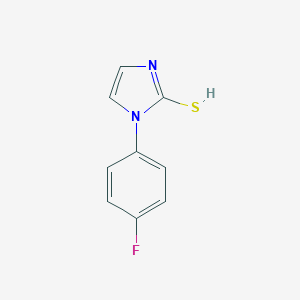
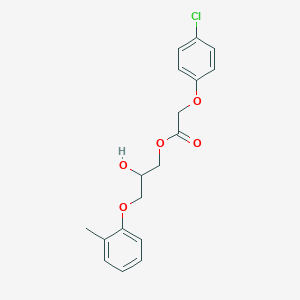
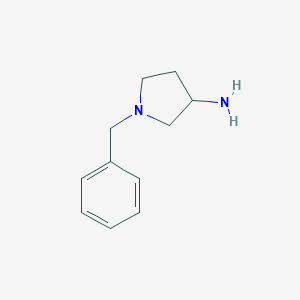
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
